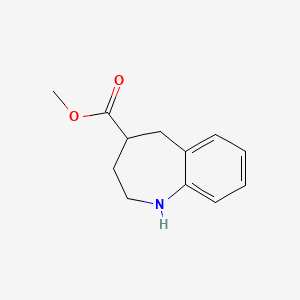![molecular formula C15H14BrClN2 B2544712 2-(3-ブロモフェニル)-1-エチル-1H-ベンゾ[d]イミダゾール塩酸塩 CAS No. 1215724-93-8](/img/structure/B2544712.png)
2-(3-ブロモフェニル)-1-エチル-1H-ベンゾ[d]イミダゾール塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride is a synthetic organic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
科学的研究の応用
2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: It is explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound finds applications in the development of new materials and as a catalyst in chemical reactions .
作用機序
Mode of Action
The mode of action of benzimidazole derivatives can vary widely, but they often work by interacting with biological targets and causing changes in their function .
Biochemical Pathways
Benzimidazole derivatives can affect a variety of biochemical pathways, again depending on their specific structures and functional groups .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzimidazole derivatives can vary widely, affecting their bioavailability .
Result of Action
The molecular and cellular effects of benzimidazole derivatives can include changes in cell function, inhibition of certain enzymes, or other effects .
Action Environment
The action, efficacy, and stability of benzimidazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride typically involves the cyclization of 1,2-phenylenediamine with 3-bromobenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzimidazole core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are commonly used.
Cyclization Reactions: Catalysts such as palladium or copper are often employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and properties.
類似化合物との比較
Similar Compounds
- 2-(2-bromophenyl)-1H-benzo[d]imidazole
- 2-(4-bromophenyl)-1H-benzo[d]imidazole
- 2-(3-chlorophenyl)-1H-benzo[d]imidazole
Uniqueness
2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride stands out due to its unique substitution pattern and the presence of the ethyl group, which can influence its biological activity and chemical properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific research and therapeutic applications .
特性
IUPAC Name |
2-(3-bromophenyl)-1-ethylbenzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2.ClH/c1-2-18-14-9-4-3-8-13(14)17-15(18)11-6-5-7-12(16)10-11;/h3-10H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFBEVIQNNMPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2544632.png)



![2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2544640.png)

![2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B2544643.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2544644.png)
![6-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2544645.png)

![N-(2-bromophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2544648.png)
![8-(2-aminophenyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2544650.png)

